(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone
Beschreibung
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone is a synthetic small molecule featuring a 3,4-dihydroisoquinoline core linked via a sulfonyl group to a phenyl ring substituted with a morpholino methanone moiety. The sulfonyl group enhances polarity and may influence binding affinity or metabolic stability compared to methyl or ether-linked analogs .
Eigenschaften
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(21-11-13-26-14-12-21)17-5-7-19(8-6-17)27(24,25)22-10-9-16-3-1-2-4-18(16)15-22/h1-8H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZOXTIJIBLCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer.
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3. Crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket.
Biochemical Pathways
Pharmacokinetics
The compound shows good cellular potency, suggesting it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of AKR1C3 by (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone could potentially disrupt the normal function of this enzyme, leading to molecular and cellular effects that could be beneficial in the treatment of diseases such as breast and prostate cancer.
Biologische Aktivität
The compound (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone is a complex organic molecule that exhibits potential pharmacological properties due to its unique structural features. This compound integrates a sulfonamide group, an isoquinoline derivative, and a morpholine moiety, suggesting a rich landscape for biological activity. The biological activities associated with similar compounds include anticancer, anti-inflammatory, and antimicrobial effects.
Structural Features
The structural components of this compound contribute significantly to its biological activity:
- Sulfonamide Group : Enhances solubility and bioavailability.
- Isoquinoline Derivative : Often linked to various pharmacological activities including anticancer properties.
- Morpholine Ring : Known for its role in enhancing the interaction with biological targets.
Anticancer Activity
Isoquinoline derivatives have been recognized for their ability to inhibit tumor growth across various cancer cell lines. Research indicates that compounds with isoquinoline structures can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies have shown that isoquinolines can modulate signaling pathways involved in cancer progression, such as the MAPK pathway.
Anti-inflammatory Effects
Compounds containing sulfonamide groups are known for their anti-inflammatory properties. They can modulate the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by inflammation. The anti-inflammatory potential of this compound may be attributed to its ability to inhibit key enzymes involved in inflammatory processes.
Antimicrobial Properties
The sulfonamide moiety is traditionally associated with antibacterial activity. Compounds similar to (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone have demonstrated efficacy against various bacterial strains, making them candidates for further exploration as antimicrobial agents.
Case Studies
Several studies have investigated compounds structurally related to (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone:
- Anticancer Study : A study on isoquinoline derivatives revealed that certain compounds inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest (Zhang et al., 2014).
- Anti-inflammatory Research : Research indicated that sulfonamide-containing compounds reduced inflammation in animal models by downregulating TNF-alpha and IL-6 levels (Omar et al., 1996).
- Antimicrobial Evaluation : A series of sulfonamide derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents (Kumar et al., 2009).
Comparative Analysis
The following table summarizes the biological activities of selected compounds that share structural similarities with (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Contains a sulfonamide group | Antibacterial |
| Quercetin | Flavonoid structure | Antioxidant, anti-inflammatory |
| Isoquinoline | Basic isoquinoline structure | Anticancer |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
Linker Impact on Activity :
- Sulfonyl-linked compounds (e.g., BT44) exhibit enhanced receptor binding compared to methyl-linked analogs, likely due to improved hydrogen-bonding capacity and rigidity .
- Methyl-linked derivatives (e.g., Compound 10) demonstrate strong BChE inhibition, suggesting linker flexibility may favor enzyme active-site penetration .
Substituent Effects: Morpholino Methanone: Common in BChE inhibitors (e.g., Compound 10), this group likely interacts with the enzyme’s peripheral anionic site (PAS) via hydrogen bonding . Halogenated Aryl Groups (e.g., BT44’s trifluoromethyl): Enhance metabolic stability and lipophilicity, critical for CNS-targeted therapies .
Synthetic Accessibility :
- Sulfonyl-linked compounds often require multi-step syntheses involving sulfonation (e.g., BT44), whereas methyl-linked analogs are synthesized via simpler alkylation or coupling reactions .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
